

# 1,1,1-Trifluoro-4-iodobutane CAS number and supplier information

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## Compound of Interest

Compound Name: **1,1,1-Trifluoro-4-iodobutane**

Cat. No.: **B1333361**

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An In-depth Technical Guide to **1,1,1-Trifluoro-4-iodobutane** for Researchers and Drug Development Professionals

CAS Number: 461-17-6

## Introduction

**1,1,1-Trifluoro-4-iodobutane** is a key organofluorine building block utilized extensively in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of a terminal iodine atom provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the technical data, supplier information, and key experimental applications of **1,1,1-Trifluoro-4-iodobutane**.

## Physicochemical Properties and Specifications

A summary of the key quantitative data for **1,1,1-Trifluoro-4-iodobutane** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	461-17-6
Molecular Formula	C <sub>4</sub> H <sub>6</sub> F <sub>3</sub> I
Molecular Weight	237.99 g/mol
Appearance	Colorless to light yellow liquid
Purity	Typically ≥98% (GC)
Boiling Point	128 °C
Density	1.86 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	~1.433

## Supplier Information

**1,1,1-Trifluoro-4-iodobutane** is commercially available from a range of chemical suppliers. Researchers can procure this reagent from the following reputable vendors:

- Sigma-Aldrich: A major supplier of research chemicals, offering various quantities.
- Thermo Fisher Scientific: Available through their Acros Organics and Alfa Aesar brands.
- TCI America: A well-established supplier of organic chemicals for research and development.
- Chem-Impex International: A provider of fine chemicals and intermediates.
- Benchchem: A supplier of building blocks for drug discovery.

## Key Applications and Experimental Protocols

**1,1,1-Trifluoro-4-iodobutane** is a versatile reagent in organic synthesis. Its reactivity is centered around the carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions.

## Nucleophilic Substitution Reactions

The iodide in **1,1,1-Trifluoro-4-iodobutane** is an excellent leaving group, facilitating  $S_N2$  reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the 4,4,4-trifluorobutyl moiety into various molecular scaffolds.

#### Detailed Experimental Protocol: Synthesis of an Azide-Substituted Trifluorobutane

This protocol is adapted from a general procedure for nucleophilic substitution on an alkyl iodide.

Objective: To synthesize 1-azido-4,4,4-trifluorobutane via a nucleophilic substitution reaction.

#### Materials:

- **1,1,1-Trifluoro-4-iodobutane**
- Sodium azide ( $NaN_3$ )
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Water
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **1,1,1-Trifluoro-4-iodobutane** (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60 °C and stir for 12-24 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing diethyl ether and water.
- Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure 1-azido-4,4,4-trifluorobutane.

## Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond of **1,1,1-Trifluoro-4-iodobutane** is also amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds.[\[1\]](#)

Detailed Experimental Protocol: Sonogashira Coupling of **1,1,1-Trifluoro-4-iodobutane** with a Terminal Alkyne

This protocol describes a typical Sonogashira coupling reaction.

Objective: To synthesize a 4,4,4-trifluorobutyl-substituted alkyne.

Materials:

- **1,1,1-Trifluoro-4-iodobutane**
- A terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride ( $Pd(PPh_3)_2Cl_2$ )
- Copper(I) iodide ( $CuI$ )
- Triethylamine ( $Et_3N$ ), degassed

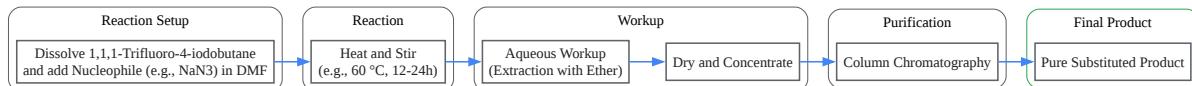
- Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or DMF)

Procedure:

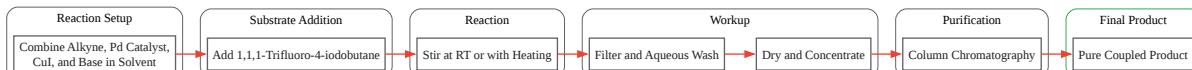
- To a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Add anhydrous and degassed solvent and triethylamine.
- Stir the mixture at room temperature for 10 minutes.
- Add **1,1,1-Trifluoro-4-iodobutane** (1.0 eq) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
- Filter the mixture through a pad of celite to remove the catalyst and salts, washing with diethyl ether.
- Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

## Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental protocols described above.

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Caption: Workflow for Nucleophilic Substitution.

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Caption: Workflow for Sonogashira Coupling.

## Conclusion

**1,1,1-Trifluoro-4-iodobutane** is a valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl group into organic molecules. Its commercial availability and predictable reactivity in both nucleophilic substitution and cross-coupling reactions make it an important tool for researchers in drug discovery and development. The protocols and data provided in this guide serve as a practical resource for the effective utilization of this important building block.

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## References

- 1. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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